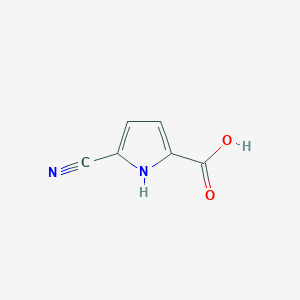

5-Cyano-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyano-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-3-4-1-2-5(8-4)6(9)10/h1-2,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCODEPXKMGSYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717728 | |

| Record name | 5-Cyano-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854044-30-7 | |

| Record name | 5-Cyano-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyano-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing cyano group on the pyrrole ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on insights relevant to research and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted and understood based on its structure and comparison with related compounds.

| Property | Value | Source/Comment |

| CAS Number | 854044-30-7 | - |

| Molecular Formula | C₆H₄N₂O₂ | - |

| Molecular Weight | 136.11 g/mol | - |

| Physical Form | Solid | [1] |

| Melting Point | Not reported. Likely higher than the parent pyrrole-2-carboxylic acid (204-208 °C) due to increased polarity and potential for hydrogen bonding. | Inferred from data for related compounds.[2] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Typical for carboxylic acids with high melting points. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols. | Predicted based on the polar nature of the carboxylic acid and cyano groups. |

| pKa | Predicted to be lower than pyrrole-2-carboxylic acid (~4.45) due to the electron-withdrawing effect of the cyano group, making it a stronger acid. | Inferred from electronic effects.[2] |

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyrrole ring protons, in addition to the acidic proton of the carboxylic acid and the NH proton. The electron-withdrawing cyano group at the 5-position will significantly deshield the adjacent proton at the 4-position. The approximate chemical shifts (in ppm, relative to TMS) are predicted as follows:

-

H3: ~6.8-7.0 ppm (doublet)

-

H4: ~7.2-7.4 ppm (doublet)

-

NH: ~11.0-13.0 ppm (broad singlet)

-

COOH: >12.0 ppm (broad singlet)

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of six distinct signals. The carbons attached to the electron-withdrawing cyano and carboxylic acid groups will be significantly deshielded.

-

C2 (C-COOH): ~160-165 ppm

-

C3: ~110-115 ppm

-

C4: ~125-130 ppm

-

C5 (C-CN): ~100-105 ppm

-

Pyrrole C=C: ~115-130 ppm

-

CN: ~115-120 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹

-

N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹[3]

-

C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹

-

C=C and C-N stretches (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 136. Key fragmentation patterns would likely involve the loss of water (m/z = 118), the carboxyl group (m/z = 91), and potentially the cyano group.[4]

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the two electron-withdrawing substituents.

-

Acidity: The carboxylic acid proton is the most acidic site. The electron-withdrawing cyano group enhances this acidity compared to the parent pyrrole-2-carboxylic acid.

-

Electrophilic Aromatic Substitution: The pyrrole ring is generally susceptible to electrophilic attack. However, the presence of two deactivating groups (cyano and carboxyl) makes electrophilic substitution reactions challenging. If forced, substitution would likely occur at the C4 position, which is the most electron-rich carbon.

-

Nucleophilic Reactions: The cyano group can undergo nucleophilic addition or hydrolysis under harsh conditions. The carboxylic acid can be converted to esters, amides, or acid chlorides using standard methodologies.

-

Stability: The compound is expected to be a stable solid under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Synthetic Methodologies

A common and practical route for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, Ethyl 5-cyano-1H-pyrrole-2-carboxylate.

Proposed Synthetic Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocol: Hydrolysis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate

Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The use of a base like sodium hydroxide or potassium hydroxide in an aqueous alcohol solution is a common and effective approach.[5]

Materials:

-

Ethyl 5-cyano-1H-pyrrole-2-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

-

Dissolution: Dissolve Ethyl 5-cyano-1H-pyrrole-2-carboxylate in a suitable alcohol (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.

-

Saponification: Add an aqueous solution of NaOH or KOH (typically 1.5 to 2 equivalents) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.

-

Isolation:

-

Filtration: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Extraction: If the product does not precipitate or is not pure, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is limited, the broader class of cyanopyrrole derivatives has shown promise in several therapeutic areas. This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs.

Potential Therapeutic Targets

-

Enzyme Inhibition: Cyanopyrrole derivatives have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in treating hyperpigmentation disorders.[1]

-

Anticancer Activity: Certain pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The presence of the cyano group can enhance the interaction with biological targets through hydrogen bonding and dipolar interactions, making this compound an interesting candidate for the development of novel anticancer agents.

-

Antimicrobial Agents: The pyrrole nucleus is a common feature in many natural and synthetic antimicrobial compounds. The unique electronic and structural features of this compound could be exploited to design new antibacterial or antifungal agents.

Role as a Chemical Intermediate

The primary application of this compound is as a versatile intermediate in organic synthesis. The carboxylic acid and cyano functionalities provide handles for a variety of chemical transformations, allowing for the construction of more complex molecules with potential biological activity.

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still emerging, its predicted properties and the known activities of related compounds highlight its importance as a building block for the development of new pharmaceuticals and functional materials. Further research into its synthesis, reactivity, and biological profile is warranted to fully unlock its potential.

References

- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. [Link]

- FT-IR spectra of (a) 1-cyanoethylpyrrole, (b) N-3-aminopropylpyrrole,...

- Rotational Spectra of Five Cyano Deriv

- Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

- (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- SAR of the cytotoxicity of the synthetic cyanopyridine derivatives.

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu

- Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473. PubChem. [Link]

- 1H-Pyrrole-2-carboxylic acid. NIST WebBook. [Link]

- Pyrrole 2 carboxylic acid. mzCloud. [Link]

- Pyrrole-2-carboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- NMR Chemical Shifts. University of Puget Sound. [Link]

- 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

- Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not...

- Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Deriv

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]

- Ethyl 5-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 45082531. PubChem. [Link]

- The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. [Link]

- ¹H and ¹³C NMR chemical shifts of 5a | Download Scientific Diagram.

- The FTIR spectrum for Pyrrole | Download Table.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

- Mass Spectrometry - Fragmentation P

- 13 C NMR Chemical Shifts.

- ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate.

- Pyrrole-2-carboxylic acid. Wikipedia. [Link]

- 13C NMR Chemical Shifts.

- ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv

- 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candid

- Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Multi-Technique Approach to the Structural Elucidation of 5-Cyano-1H-pyrrole-2-carboxylic acid

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold found in natural products and synthetic pharmaceuticals. The precise characterization of substituted pyrroles is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 5-Cyano-1H-pyrrole-2-carboxylic acid, a bifunctional pyrrole derivative.

We will move beyond a simple recitation of techniques, instead focusing on the logical synthesis of data from multiple analytical platforms. The causality behind each experimental choice will be explained, demonstrating how a cascade of information, from fundamental spectroscopic signatures to complex multi-bond correlations, culminates in an unambiguous structural assignment. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust and self-validating workflow for characterizing complex organic small molecules.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the fundamental molecular formula and the presence of key functional groups must be established. This initial phase utilizes high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to provide the foundational data upon which all subsequent analyses are built.

High-Resolution Mass Spectrometry (HRMS)

The first step is to unequivocally determine the elemental composition. For this compound (C₆H₄N₂O₂), HRMS provides an exact mass measurement, distinguishing it from any potential isomers or impurities with the same nominal mass.

-

Expected Molecular Ion: [M+H]⁺

-

Calculated Exact Mass: 137.0346 for C₆H₅N₂O₂⁺

-

Trustworthiness: A measured mass within a tight tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the molecular formula. The observation of the molecular ion peak in mass spectrometry is a critical first data point.[1]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy serves as a rapid and effective tool for identifying the key functional groups. The spectrum of this molecule is expected to be highly characteristic due to the presence of the carboxylic acid and nitrile moieties.

-

Causality of Signal: The vibrational frequencies of chemical bonds are sensitive to bond strength and the mass of the connected atoms. The distinct energy absorptions provide a reliable fingerprint of the functional groups present. Carboxylic acids are particularly notable for their broad O-H stretching vibrations due to strong hydrogen bonding.[2][3]

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O–H stretch | 2500 - 3300 | Very broad, often overlapping C-H stretches |

| Pyrrole N-H | N–H stretch | 3200 - 3500 | Medium to sharp, distinct from O-H |

| Nitrile | C≡N stretch | 2220 - 2260 | Sharp, strong intensity |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, sharp (dimeric form) |

| Pyrrole Ring | C=C stretch | 1450 - 1600 | Medium to weak absorptions |

The presence of these distinct bands, especially the sharp nitrile peak around 2230 cm⁻¹ and the broad carboxylic acid O-H band, provides immediate and compelling evidence for the proposed functionalization.[2][4]

Part 2: Nuclear Magnetic Resonance (NMR) - Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5][6] A systematic progression from 1D to 2D NMR experiments is essential for a complete and validated assignment.

¹H and ¹³C NMR Spectroscopy: The Initial Scan

One-dimensional NMR provides the initial census of hydrogen and carbon atoms in unique chemical environments.

-

¹H NMR: The structure predicts three distinct proton signals in the aromatic region, plus two exchangeable protons (N-H and COOH). The electron-withdrawing nature of the cyano and carboxyl groups will deshield the ring protons, shifting them downfield compared to unsubstituted pyrrole.

-

¹³C NMR: Six unique carbon signals are expected: two pyrrole CH carbons, two pyrrole quaternary carbons (C2 and C5), one nitrile carbon, and one carboxyl carbon.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H3 / H4 | 6.5 - 7.5 | 110 - 130 | Aromatic protons on an electron-deficient ring. |

| Pyrrole N-H | 9.0 - 12.0 (broad) | - | Exchangeable proton, broad signal. |

| Carboxyl O-H | > 11.0 (broad) | - | Highly deshielded, exchangeable proton. |

| Pyrrole C3/C4 | - | 110 - 130 | Standard pyrrole CH carbons. |

| Pyrrole C2/C5 | - | 125 - 145 | Quaternary carbons attached to withdrawing groups. |

| Nitrile C≡N | - | 115 - 125 | Characteristic shift for nitrile carbons.[7] |

| Carboxyl C=O | - | 160 - 175 | Typical range for carboxylic acid carbons.[2] |

2D NMR: Unraveling the Puzzle

Two-dimensional NMR experiments are critical for assembling the molecular fragments identified in 1D NMR into a coherent structure. They provide the definitive evidence for how atoms are connected.

The combination of COSY, HSQC, and HMBC experiments creates a self-validating system where correlations must be mutually consistent. Any contradiction in the data would immediately flag an incorrect structural hypothesis.[8]

Caption: Logical workflow for NMR-based structure elucidation.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached.[9][10][11]

-

Expected Correlations: This experiment will show two cross-peaks, definitively linking the ¹H signal for H3 to the ¹³C signal for C3, and the ¹H signal for H4 to the ¹³C signal for C4. This is the first step in assigning the specific resonances of the pyrrole ring.

The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.

-

Expected Correlation: A single cross-peak will be observed between the two pyrrole ring protons (H3 and H4), confirming their vicinal relationship (³J coupling). This proves they are neighbors on the ring, which is a crucial piece of the structural puzzle.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for this specific elucidation. It reveals correlations between protons and carbons over two to three bonds (²J and ³J), allowing us to connect the protonated "CH" framework to the non-protonated quaternary carbons.[9][10] This is how the positions of the cyano and carboxyl groups are confirmed.

-

Causality of Experiment: The HMBC pulse sequence is optimized to detect long-range J-coupling, which exists between protons and carbons separated by multiple bonds. By observing these correlations, we can piece together the entire carbon skeleton.

Key Expected HMBC Correlations:

| Proton | Correlates to Carbon (via 2 or 3 bonds) | Structural Significance |

| H3 | C2 (C-COOH) , C4, C5 (C-CN) | Links H3 to both substituted carbons, proving its position between them. |

| H4 | C2 (C-COOH) , C3, C5 (C-CN) | Links H4 to both substituted carbons, confirming the ring structure. |

| N-H | C2 (C-COOH) , C5 (C-CN) | Confirms the N-H proton is adjacent to both substituted carbons. |

The observation of these specific correlations, particularly from H3 and H4 to the quaternary carbons C2 and C5, provides irrefutable evidence for the 1, 2, and 5 substitution pattern.

Caption: Key HMBC correlations confirming the molecular structure.

Part 3: Ultimate Confirmation - Single Crystal X-Ray Diffraction

While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction (SCD) remains the gold standard for unambiguous structural determination in the solid state.[12][13][14]

-

Principle: By diffracting X-rays off a well-ordered crystal lattice, one can generate an electron density map that reveals the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically inferred).[15]

-

Data Provided: SCD provides definitive confirmation of connectivity, as well as precise bond lengths, bond angles, and torsional angles. It also reveals intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid and pyrrole N-H groups, which dictates the crystal packing.

-

Authoritative Grounding: Obtaining a crystal structure provides an unassailable reference point for the compound's identity, often required for patent applications and regulatory submissions.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable N-H and O-H protons). Transfer the solution to a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify all proton and carbon resonances.

-

2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H coupling networks.

-

2D HSQC: Acquire a phase-sensitive, gradient-selected HSQC experiment optimized for a one-bond C-H coupling constant (¹J_CH) of ~150-160 Hz. This will correlate directly bonded C-H pairs.

-

2D HMBC: Acquire a gradient-selected HMBC experiment. This is the most critical experiment. Set the long-range coupling delay to optimize for correlations from couplings of 8-10 Hz. This will reveal 2- and 3-bond C-H correlations.[9]

-

Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks for all spectra, and systematically build the structure by correlating the data from all experiments as outlined above.

Protocol 2: Single Crystal Growth for X-Ray Diffraction

-

Purification: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystallization. Recrystallization or chromatography may be necessary.

-

Solvent Selection: Screen a variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, acetone, acetonitrile, and their mixtures with water or hexanes) to find a system in which the compound has moderate solubility.

-

Crystal Growth: Employ a slow evaporation technique. Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. High-quality crystals suitable for diffraction may form over several days to weeks.[12]

-

Crystal Mounting and Data Collection: Carefully select a well-formed single crystal and mount it on a goniometer head. Collect diffraction data on a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal motion.[12][15]

Conclusion

The structural elucidation of this compound is a clear demonstration of a modern, multi-technique analytical workflow. The process is a logical progression, beginning with the confirmation of the molecular formula and functional groups via HRMS and IR spectroscopy. This foundation allows for the intelligent application of a suite of NMR experiments, moving from a simple census of atoms in 1D NMR to the intricate connectivity mapping provided by HSQC, COSY, and, most critically, HMBC. Each experiment provides a layer of evidence that corroborates the others, creating a self-validating dataset that converges on a single, unambiguous structure. For ultimate confirmation, single-crystal X-ray diffraction provides an atomic-resolution snapshot of the molecule, serving as the final authoritative proof. This systematic approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

- T. M. V. D. Pinho e Melo, "Advanced NMR techniques for structural characterization of heterocyclic structures," Magnetic Resonance in Chemistry, University of Coimbra. [Link]

- PubChem, "Pyrrole-2-carboxylic acid," National Center for Biotechnology Inform

- Patel Urmila, et al.

- Rinkeshkumar A.

- I. Druta, et al., "Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)

- A. D. Gudima, et al., "Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][5][16]Phenanthrolines Bearing a 9-Cyano Group," MDPI. [Link]

- ResearchGate, "(a) ¹H-¹³C HSQC spectrum of 6. Regions corresponding to β-pyrrolic...

- J. Mou, et al., "Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors," Frontiers Media S.A. [Link]

- M.

- ETH Zurich, "Structure Elucidation by NMR," NMR Service | ETH Zurich. [Link]

- PubChem, "Ethyl 5-cyano-1H-pyrrole-2-carboxylate," National Center for Biotechnology Inform

- G. E. Elyashberg, et al.

- YouTube, "2D NMR spectroscopy for structural elucidation of complex small molecules," YouTube. [Link]

- Columbia University, "HSQC and HMBC | NMR Core Facility," Columbia University. [Link]

- R. S. C. Publishing, "Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles," Journal of the Chemical Society B: Physical Organic. [Link]

- Biological Magnetic Resonance Bank, "bmse000357 Pyrrole-2-carboxylic Acid

- YouTube, "2D NMR- Worked Example 2 (HSQC and HMBC)," YouTube. [Link]

- Chemistry LibreTexts, "7.4: Two Dimensional Heteronuclear NMR Spectroscopy," Chemistry LibreTexts. [Link]

- Nanalysis, "HSQC – Revealing the direct-bonded proton-carbon instrument," Nanalysis. [Link]

- I. Koca and İ.

- University of Wisconsin, "NMR Spectroscopy :: 13C NMR Chemical Shifts," Organic Chemistry D

- C. Cativiela and J. I.

- R. S. C. Publishing, "Characterization of Polymer Films of Pyrrole Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies," Analyst. [Link]

- SpectraBase, "Pyrrole-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts," SpectraBase. [Link]

- SpectraBase, "Pyrrole-2-carboxylic acid - Optional[FTIR] - Spectrum," SpectraBase. [Link]

- NIST, "1H-Pyrrole-2-carboxylic acid," NIST WebBook. [Link]

- Golm Metabolome Database, "Synonyms of Pyrrole-2-carboxylic acid," Golm Metabolome D

- NIST, "1H-Pyrrole-2-carboxylic acid," NIST WebBook. [Link]

- S. SchMuck, et al.

- Organic Chemistry Portal, "Pyrrole synthesis," Organic Chemistry Portal. [Link]

- NIST, "1H-Pyrrole-2-carboxylic acid," NIST WebBook. [Link]

- Chemistry LibreTexts, "20.9: Spectroscopy of Carboxylic Acids and Nitriles," Chemistry LibreTexts. [Link]

- OpenStax, "20.8 Spectroscopy of Carboxylic Acids and Nitriles," Organic Chemistry | OpenStax. [Link]

- ResearchGate, "13 C NMR spectra of N-tosyl pyrrole.

- Chemistry LibreTexts, "8.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bol.com [bol.com]

- 14. X-ray Crystallographic investigation of Pyrrole derivative von Rinkeshkumar A. Barot, Urmila Patel und Dhaval Shah | ISBN 978-3-659-70528-1 | Buch online kaufen - [intranet-buchshop.hanser.de]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Cyano-1H-pyrrole-2-carboxylic acid (CAS 854044-30-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

5-Cyano-1H-pyrrole-2-carboxylic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid, planar structure, featuring both a hydrogen bond donor (the pyrrole N-H) and acceptor (the cyano group), as well as a carboxylic acid moiety, makes it a highly versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

The strategic placement of the cyano and carboxylic acid groups on the pyrrole ring allows for a wide range of chemical modifications. The carboxylic acid can be readily converted into esters, amides, and other derivatives, while the cyano group can participate in various cycloaddition and nucleophilic addition reactions. This dual functionality makes this compound an invaluable tool for creating diverse chemical libraries for drug discovery and for designing functional materials with tailored electronic and photophysical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 854044-30-7 | [Internal Data] |

| Molecular Formula | C₆H₄N₂O₂ | [1] |

| Molecular Weight | 136.11 g/mol | [1] |

| Appearance | Solid | [2] |

| InChI Key | RCODEPXKMGSYIA-UHFFFAOYSA-N | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While a definitive, publicly available, step-by-step protocol is not extensively documented, a plausible and commonly employed synthetic strategy involves the formation of a pyrrole ester precursor, followed by cyanation and subsequent hydrolysis.

A general and effective method for the synthesis of pyrrole-2-carboxylates is the Paal-Knorr pyrrole synthesis.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] For the synthesis of the ethyl ester precursor, ethyl 2-amino-4,4-dimethoxybutanoate could be a suitable starting material, which upon cyclization would yield the corresponding pyrrole-2-carboxylate.

The introduction of the cyano group at the 5-position can be achieved through various methods, with the Vilsmeier-Haack reaction followed by a conversion of the resulting aldehyde to a nitrile being a common strategy.[5][6] The Vilsmeier-Haack reaction introduces a formyl group onto the pyrrole ring, which can then be converted to an oxime and subsequently dehydrated to the nitrile.

Alternatively, direct cyanation of an activated pyrrole ring using reagents like chlorosulfonyl isocyanate (CSI) has been reported for the synthesis of cyanopyrroles.[6]

A likely synthetic pathway is outlined below:

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This initial step can be achieved through established methods such as the Paal-Knorr synthesis from appropriate 1,4-dicarbonyl precursors.

Step 2: Vilsmeier-Haack Formylation

The pyrrole ring is activated towards electrophilic substitution. The Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.

Step 3: Conversion of the Formyl Group to a Cyano Group

The formyl group is first converted to an oxime using hydroxylamine. Subsequent dehydration of the oxime, often using a dehydrating agent like acetic anhydride, yields the cyano group.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under basic conditions (e.g., using sodium hydroxide) followed by acidification.[7]

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyrrole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the cyano and carboxylic acid groups would be found at characteristic downfield positions.

-

FTIR: The infrared spectrum would be characterized by a strong absorption band for the C≡N (cyano) stretch, typically in the range of 2220-2260 cm⁻¹. A broad O-H stretch from the carboxylic acid would be observed around 2500-3300 cm⁻¹, and a sharp C=O stretch would appear around 1680-1710 cm⁻¹. The N-H stretch of the pyrrole ring would be visible around 3200-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.11 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a cyano group at the 5-position further enhances its potential as a pharmacophore, as the cyano group can act as a hydrogen bond acceptor and participate in other key interactions with biological targets.

As a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block for the synthesis of a variety of therapeutic agents. Its bifunctional nature allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Inhibitory Activity of Pyrrole-2-Carboxamide Derivatives

Derivatives of pyrrole-2-carboxylic acid, particularly the carboxamides, have shown significant promise as inhibitors of various enzymes. For instance, pyrrole-2-carboxamides have been investigated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis.[2] This makes them attractive candidates for the development of new anti-tuberculosis drugs. The cyano group can be readily converted to a carboxamide, providing a direct route to this class of compounds.

Potential as Kinase Inhibitors

The pyrrole scaffold is also a common feature in many kinase inhibitors used in cancer therapy.[8] The ability to functionalize both the 2- and 5-positions of this compound allows for the synthesis of compounds that can be tailored to fit into the ATP-binding pocket of specific kinases, leading to the development of targeted anticancer agents.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).[2]

-

Pictograms: GHS07 (Exclamation mark).[2]

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique combination of functional groups allows for the creation of diverse molecular architectures, making it a key intermediate in the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. A thorough understanding of its synthesis, reactivity, and biological applications will continue to drive innovation in medicinal chemistry and materials science.

References

- Ethyl 5-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 45082531 - PubChem. (n.d.). PubChem.

- Loader, C. E. (1982). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. SciSpace.

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). PubMed Central.

- Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. (1994). PubMed.

- Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. (2025). ResearchGate.

- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). PubMed Central.

- Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri. (2024). PubMed.

- Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers.

- Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D.

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (2025). ResearchGate.

- Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. (1977). PubMed.

- ethyl 3-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 15931141. (n.d.). PubChem.

- Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670. (n.d.). PubChem.

- Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. (2025). ResearchGate.

- 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). [No source found].

- Carbazole Derivatives as Antiviral Agents: An Overview. (2019). PubMed Central.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ACS Publications.

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). [No source found].

- Synthesis of 5-Arylpyrrole-2-carboxylic Acids as Key Intermediates for NBD Series HIV-1 Entry Inhibitors. (n.d.). ResearchGate.

- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2014). PubMed Central.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed.

- Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. (2017). PubMed.

- Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. (2020). Chemical Review and Letters.

Sources

- 1. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

The Unseen Core: A Technical Guide to the Biological Potential of 5-Cyano-1H-pyrrole-2-carboxylic Acid

Foreword: Beyond the Direct Bioactivity

In the landscape of drug discovery and medicinal chemistry, not all molecules of interest exhibit potent biological activity in their native state. Instead, some of the most valuable compounds serve as foundational scaffolds—versatile starting points from which a multitude of potent and selective therapeutics can be derived. 5-Cyano-1H-pyrrole-2-carboxylic acid is a prime example of such a scaffold. While data on its intrinsic biological activity is sparse, its true value lies in its chemical architecture: a pyrrole ring functionalized with strategically placed cyano and carboxylic acid groups. These reactive handles provide medicinal chemists with the tools to construct diverse molecular libraries, leading to the discovery of novel agents across a spectrum of therapeutic areas.

This technical guide, therefore, deviates from a traditional compound profile. It is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the biological potential of this compound by exploring the synthesis, mechanisms, and activities of its derivatives. We will delve into how this core scaffold has been leveraged to create potent anticancer, antimicrobial, and enzyme-inhibiting compounds, thereby illuminating its significance as a privileged structure in modern pharmacology.

Physicochemical Properties and Synthetic Versatility of the Core Scaffold

The unique arrangement of functional groups in this compound makes it a highly valuable starting material in synthetic chemistry. The pyrrole ring itself is a common motif in biologically active natural products and synthetic drugs. The electron-withdrawing nature of the cyano and carboxylic acid groups influences the reactivity of the pyrrole ring, while these groups themselves offer multiple avenues for chemical modification.

| Property | Value |

| Molecular Formula | C₆H₄N₂O₂ |

| Molecular Weight | 136.11 g/mol |

| CAS Number | 854044-30-7[1] |

| Canonical SMILES | C1=C(NC=C1C#N)C(=O)O |

The true power of this scaffold is realized through its synthetic accessibility to a wide range of derivatives. The carboxylic acid can be readily converted into esters, amides, and other functionalities, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This versatility allows for the systematic exploration of chemical space around the pyrrole core.

Caption: Synthetic pathways from the core scaffold.

Biological Activities of this compound Derivatives

The strategic modification of the this compound scaffold has yielded derivatives with significant activity in several key therapeutic areas.

Anticancer Activity

The pyrrole scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have shown promise as potent anticancer agents, particularly through the inhibition of critical cellular processes like tubulin polymerization.

Several complex cyano-substituted derivatives, such as those with pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline scaffolds, have demonstrated potent antiproliferative activity against a broad range of human cancer cell lines.[2] These compounds function by interfering with the dynamics of microtubule formation. Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.[2]

Caption: Inhibition of tubulin polymerization by cyano-pyrrole derivatives.

The following table summarizes the activity of a potent derivative, compound 9a (a cyano-substituted pyrrolo[1,2-a]quinoline), against various cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (μM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.45 |

| K-562 | Leukemia | 1.81 |

| Melanoma | ||

| LOX IMVI | Melanoma | 1.43 |

| UACC-62 | Melanoma | 1.58 |

| Lung Cancer | ||

| NCI-H460 | Non-Small Cell | 1.46 |

| Colon Cancer | ||

| HCT-116 | Colon | 1.43 |

| Breast Cancer | ||

| MCF7 | Breast | 2.13 |

| Data synthesized from literature reports on cyano-substituted pyrrolo-fused derivatives.[2] |

Antimicrobial Activity

Derivatives of pyrrole-2-carboxylic acid have been investigated for their potential to combat infectious diseases, including tuberculosis. By modifying the core scaffold into pyrrole-2-carboxamides, researchers have developed potent inhibitors of essential mycobacterial enzymes.

Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are key components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. Pyrrole-2-carboxamide derivatives have been designed to bind to the active site of MmpL3, effectively blocking its function.[3]

Caption: MmpL3 inhibition by pyrrole-2-carboxamide derivatives.

The following table shows the Minimum Inhibitory Concentration (MIC) of various pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv.

| Compound | R₁ Group | MIC (μg/mL) |

| 16 | 2-Fluorophenyl | < 0.016 |

| 17 | 3-Fluorophenyl | < 0.016 |

| 18 | 4-Fluorophenyl | < 0.016 |

| 14 | 2-Chlorophenyl | 0.031 |

| 15 | 4-Chlorophenyl | 0.063 |

| Data adapted from studies on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.[3] |

Enzyme Inhibition

The 2-cyanopyrrole moiety, a key feature of the core scaffold, has been found to be crucial for the inhibition of certain enzymes, such as tyrosinase.

Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments. It is a target for agents used to treat hyperpigmentation disorders and to prevent browning in fruits and vegetables. 2-Cyanopyrrole derivatives have been shown to be potent, reversible, and mixed-type inhibitors of tyrosinase.[4] The inhibitory mechanism likely involves chelation of the copper ions in the enzyme's active site and interactions with key amino acid residues.

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for several 2-cyanopyrrole derivatives against mushroom tyrosinase.

| Compound | Description | IC₅₀ (μM) |

| A12 | A 2-cyanopyrrole derivative | 0.97 |

| A1-A11, A13-A17 | Other 2-cyanopyrrole derivatives | 1.5 - 89.15 |

| Kojic Acid | Reference Inhibitor | 28.72 |

| Data from a study on 2-cyanopyrrole derivatives as tyrosinase inhibitors.[4] |

Experimental Protocols

To facilitate further research based on the this compound scaffold, this section provides standardized, step-by-step protocols for evaluating the biological activities discussed.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

-

Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm. Inhibitors will prevent this increase.

-

Procedure:

-

Reconstitute purified tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

-

Prepare a dilution series of the test compound (from 100 μM to 0.1 μM) in G-PEM buffer.

-

In a 96-well plate, add 5 μL of the compound dilutions. Add 5 μL of buffer with 5% DMSO as a negative control and 5 μL of paclitaxel (10 μM) as a positive control for polymerization enhancement or colchicine (10 µM) for inhibition.

-

Initiate the reaction by adding 100 μL of the tubulin solution (final concentration ~3 mg/mL) to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the DMSO control.

-

-

Causality: The use of GTP is critical as its hydrolysis provides the energy for microtubule assembly. The 37°C incubation temperature is optimal for polymerization.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is a standard method for determining the MIC of compounds against M. tuberculosis.

-

Principle: The Alamar Blue reagent contains resazurin, which is reduced by metabolically active cells to the pink and fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.

-

Procedure:

-

In a 96-well microplate, add 100 μL of Middlebrook 7H9 broth to all wells.

-

Add 100 μL of the test compound at 2x the highest desired concentration to the first well of a row. Perform a 2-fold serial dilution across the plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Add 100 μL of the diluted bacterial suspension to each well. Include a drug-free well as a growth control.

-

Seal the plate and incubate at 37°C for 5-7 days.

-

After incubation, add 20 μL of Alamar Blue reagent and 12.5 μL of 20% Tween 80 to each well.

-

Re-incubate for 24 hours.

-

Read the results visually. The MIC is the lowest compound concentration that prevents the color change from blue to pink.

-

-

Causality: Tween 80 is included as a surfactant to prevent the clumping of the mycobacteria, ensuring a uniform suspension for accurate results.

Conclusion and Future Perspectives

While this compound may not be a headline-grabbing bioactive molecule on its own, its role as a foundational scaffold in medicinal chemistry is undeniable. The derivatives synthesized from this core have demonstrated potent and diverse biological activities, including antiproliferative effects via tubulin inhibition, antimycobacterial activity through MmpL3 blockade, and enzyme inhibition of targets like tyrosinase.

The true value of this guide is to highlight the strategic importance of such core scaffolds in drug discovery. The synthetic tractability of this compound provides a robust platform for generating novel chemical entities. Future research should focus on expanding the diversity of derivatives, exploring new synthetic transformations of the cyano and carboxylic acid groups, and screening these novel compounds against a wider range of biological targets. The continued exploration of this "unseen core" promises to yield the next generation of therapeutics for a variety of human diseases.

References

- PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications.

- Ohta, T., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2588.

- Zhao, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10475-10495.

- Wang, Y., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 923916.

- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

- Balan, A. M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(15), 5001.

- Filip, M., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Molecules, 26(7), 2028.

- Jasinski, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.

- PubChem. (n.d.). Pyrrole-2-carboxylic acid. National Center for Biotechnology Information.

- Chemical Synthesis Database. (n.d.). ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate.

- Sarnataro, C., et al. (2023). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie, 356(1), e2200388.

Sources

- 1. 854044-30-7|this compound|BLD Pharm [bldpharm.com]

- 2. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-cyano-1H-pyrrole-2-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a wide range of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this valuable class of compounds. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental choices, and offer detailed protocols for the synthesis of these important derivatives.

Introduction: The Significance of the this compound Core

The pyrrole ring is a fundamental component of many natural products and pharmaceuticals.[1] The introduction of a cyano group at the 5-position and a carboxylic acid or its ester at the 2-position creates a highly functionalized and electronically distinct scaffold. The electron-withdrawing nature of both the cyano and carboxylate groups significantly influences the reactivity and biological activity of the pyrrole ring. This unique substitution pattern has been exploited in the design of various therapeutic agents. For instance, derivatives of this core have shown promise as kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][3][4] The carboxylic acid moiety provides a handle for further derivatization, such as the formation of amides, which are prevalent in many drug candidates.[5]

This guide will explore the primary synthetic routes to this important class of molecules, focusing on both the construction of the pyrrole ring with the desired substituents in place and the post-functionalization of a pre-formed pyrrole-2-carboxylate.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

-

Construction of the Pyrrole Ring: Building the heterocyclic core from acyclic precursors that already contain the necessary carbon and nitrogen atoms, along with the cyano and carboxylate functionalities or their precursors.

-

Functionalization of a Pre-formed Pyrrole Ring: Starting with a pyrrole-2-carboxylic acid derivative and introducing the cyano group at the 5-position through electrophilic substitution or other functional group transformations.

Figure 2: Conceptual workflow for a Paal-Knorr type synthesis of the target scaffold.

Experimental Insight: The primary challenge in this approach lies in the synthesis of the requisite 1,4-dicarbonyl precursor, which can be complex. However, for specific substitution patterns, this method can be highly efficient. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.

Table 1: Representative Starting Materials for Paal-Knorr Synthesis

| 1,4-Dicarbonyl Precursor (Conceptual) | Amine Source | Product |

| Ethyl 2-cyano-3,6-dioxoheptanoate | Ammonium acetate | Ethyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate |

| Diethyl 2-cyano-3,6-dioxooctanedioate | Ammonia | Diethyl 5-cyano-1H-pyrrole-2,4-dicarboxylate |

Route 2: Functionalization of a Pre-formed Pyrrole Ring

This is often a more practical and widely used approach, leveraging the availability of simple pyrrole-2-carboxylic acid esters.

Direct Cyanation of Pyrrole-2-carboxylates

The most direct method for introducing the cyano group at the C5 position is through electrophilic cyanation of a pyrrole-2-carboxylate. Chlorosulfonyl isocyanate (CSI) is a powerful and effective reagent for this transformation. [6][7] Reaction Mechanism:

The reaction proceeds through the formation of an N-chlorosulfonyl amide intermediate, which is then converted to the nitrile upon treatment with a base like N,N-dimethylformamide (DMF) or triethylamine. [8]The electron-withdrawing ester group at the 2-position directs the electrophilic attack of CSI to the 5-position.

Figure 3: Simplified mechanism of electrophilic cyanation using CSI.

Detailed Experimental Protocol: Synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate [6]

-

Reaction Setup: A solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile) is cooled to -78 °C in a dry, inert atmosphere.

-

Addition of CSI: A solution of chlorosulfonyl isocyanate (1.1 equivalents) in the same solvent is added dropwise to the stirred pyrrole solution, maintaining the low temperature.

-

Formation of the Intermediate: The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours to ensure the complete formation of the N-chlorosulfonyl amide intermediate.

-

Conversion to Nitrile: The reaction mixture is then cooled in an ice bath, and N,N-dimethylformamide (DMF, excess) is added. The mixture is then heated to around 50°C for a short period.

-

Workup: The reaction is quenched by pouring it into a mixture of ice and aqueous sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Typical Reaction Parameters for CSI Cyanation

| Parameter | Value | Rationale |

| Solvent | Acetonitrile, Dichloromethane | Aprotic and unreactive towards CSI. |

| Temperature | -78 °C to RT | Controls the reactivity of CSI and minimizes side reactions. |

| Base for conversion | DMF, Triethylamine | Facilitates the elimination of the chlorosulfonyl group. |

| Typical Yield | 40-60% | Yields can vary depending on the substrate and reaction scale. |

Conversion of a C5-Formyl Group

An alternative strategy involves the conversion of a 5-formyl group into a cyano group. This is a two-step process that offers a milder alternative to direct cyanation.

Workflow:

-

Vilsmeier-Haack Formylation: Ethyl 1H-pyrrole-2-carboxylate can be formylated at the 5-position using the Vilsmeier reagent (POCl₃/DMF) to yield ethyl 5-formyl-1H-pyrrole-2-carboxylate. [9]2. Conversion of Aldehyde to Nitrile: The resulting aldehyde can be converted to the nitrile through various methods, most commonly via the formation of an oxime followed by dehydration.

Figure 4: Conversion of a 5-formyl group to a 5-cyano group via an oxime intermediate.

Detailed Experimental Protocol: Conversion of Ethyl 5-formyl-1H-pyrrole-2-carboxylate to the Nitrile

-

Oxime Formation: Ethyl 5-formyl-1H-pyrrole-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as ethanol or pyridine. Hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or pyridine) are added, and the mixture is heated to reflux for 1-2 hours.

-

Isolation of Oxime: After cooling, the reaction mixture is poured into water, and the precipitated oxime is collected by filtration, washed with water, and dried.

-

Dehydration: The dried oxime (1 equivalent) is treated with a dehydrating agent. A common and effective method is to heat the oxime in acetic anhydride. Other reagents like thionyl chloride or phosphorus pentachloride can also be used, but may require milder conditions to avoid side reactions with the pyrrole ring.

-

Workup and Purification: The reaction mixture is carefully quenched with water or a bicarbonate solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude nitrile is then purified by chromatography or recrystallization.

Dehydration of a C5-Carboxamide

A third approach involves the dehydration of a 5-carboxamide group. This route is particularly useful if the corresponding 5-carboxamide derivative is readily accessible.

Workflow:

-

Amidation of a C5-Carboxylic Acid or Ester: If starting with a pyrrole-2,5-dicarboxylic acid derivative, selective amidation of the C5-carboxylic acid can be achieved. Alternatively, a C5-ester can be converted to the primary amide by treatment with ammonia.

-

Dehydration of the Amide: The primary amide is then dehydrated to the nitrile using a variety of dehydrating agents.

Common Dehydrating Agents for Amides:

-

Phosphorus pentoxide (P₂O₅)

-

Thionyl chloride (SOCl₂)

-

Trifluoroacetic anhydride (TFAA)

-

Burgess reagent

Experimental Insight: The choice of dehydrating agent is crucial and depends on the sensitivity of other functional groups in the molecule. Milder reagents are generally preferred to avoid degradation of the pyrrole ring.

Applications in Drug Discovery

The this compound scaffold is a key building block in the development of novel therapeutic agents. Its derivatives have demonstrated a broad range of biological activities.

-

Anticancer Agents: Many pyrrole derivatives have been investigated for their anticancer properties. [3]The 5-cyano-2-carboxamide moiety can act as a pharmacophore that interacts with key biological targets such as protein kinases. [5]For example, certain pyrrolizine-5-carboxamides have shown potent anticancer activity. [10][11]

-

Antiviral Agents: The pyrrole nucleus is present in several antiviral compounds. While specific examples of this compound derivatives as potent antiviral agents are less common in the readily available literature, the structural motif holds potential for the design of new antiviral drugs. [4][12]

-

Kinase Inhibitors: The rigid, planar structure of the pyrrole ring, combined with the hydrogen bonding capabilities of the NH group and the cyano and carboxylate functionalities, makes this scaffold an attractive starting point for the design of kinase inhibitors. [13]Many kinase inhibitors incorporate heterocyclic cores, and the this compound moiety can be tailored to fit into the ATP-binding pocket of various kinases.

Conclusion

The synthesis of this compound derivatives is a topic of significant interest for medicinal chemists and drug discovery scientists. This guide has outlined the primary synthetic strategies, including both the de novo construction of the pyrrole ring and the functionalization of a pre-existing pyrrole core. The direct cyanation of pyrrole-2-carboxylates using chlorosulfonyl isocyanate represents a powerful and direct approach, while multi-step sequences involving the conversion of a formyl or carboxamide group offer milder alternatives. The continued development of efficient and scalable synthetic routes to this important scaffold will undoubtedly facilitate the discovery of new and improved therapeutic agents.

References

- Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 59(19), 2673-2676. [Link]

- Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. [Link]

- Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971).

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

- Google Patents. (2006). Synthesis of pyrrole-2-carbonitriles. US7399870B2.

- Shtil, A. A., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of BUON, 26(4), 1269-1279. [Link]

- Khan, I. U., et al. (2010). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o1125. [Link]

- Organic Chemistry Portal. Pyrrole synthesis. [Link]

- Semantic Scholar. (2003).

- PubChem.

- ResearchGate. (2007). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]

- iris.unina.it. (2024).

- ResearchGate. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]

- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2012). Mini reviews in medicinal chemistry, 12(7), 639–649. [Link]

- ResearchGate. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. [Link]

- Acta Pharmaceutica. (2018).

- PubMed. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)

- PubMed. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. [Link]

- ResearchGate. (2018).

- Chemical Synthesis Database.

- National Center for Biotechnology Information. (2024). Ethyl 5-methyl-1H-pyrrole-2-carboxylate.

- CIBTech. (2015).

- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)

- PubChem.

- ResearchGate. (1987). Synthesis of 8‐cyano‐1,4‐dihydro‐4‐oxopyrrolo[1,2‐a]pyrimidine‐3‐carboxylic acids as potential antimicrobial agents. [Link]

- National Center for Biotechnology Information. (2019). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 24(10), 1949. [Link]

- RSC Medicinal Chemistry. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)

- PubMed. (2015).

- National Center for Biotechnology Information. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. European Journal of Medicinal Chemistry, 84, 433-442. [Link]

- PubMed. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

- National Center for Biotechnology Information. (2005). Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 11), o3897–o3899. [Link]

Sources

- 1. cibtech.org [cibtech.org]

- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 9. ethyl 5-formyl-1H-pyrrole-2-carboxylate | C8H9NO3 | CID 321485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

The Modern Compass for Pyrrole Discovery: A Technical Guide to Isolation and Characterization

Foreword: The Enduring Allure of the Pyrrole Scaffold

The pyrrole ring, a simple five-membered aromatic heterocycle, represents a fundamental building block in the architecture of life. Its presence in vital molecules such as heme, chlorophyll, and vitamin B12 underscores its evolutionary significance.[1] Beyond these primary roles, the pyrrole motif is a recurring theme in a vast array of secondary metabolites produced by terrestrial and marine organisms, exhibiting a remarkable spectrum of biological activities.[2][3] These natural products have inspired the development of numerous synthetic pyrrole-containing drugs with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4]

For researchers, scientists, and drug development professionals, the quest for novel pyrrole compounds is a journey into a rich and diverse chemical space with immense therapeutic potential. However, the path from a complex biological matrix or a synthetic reaction mixture to a pure, characterized, and novel pyrrole is fraught with challenges. This in-depth technical guide serves as a modern compass, navigating the intricate workflows of discovery, isolation, and structural elucidation. Here, we move beyond mere protocols, delving into the causality behind experimental choices to equip you with the expertise to not only follow a method but to adapt, troubleshoot, and innovate.

I. The Genesis of Discovery: Strategies for Unveiling Novel Pyrroles

The discovery of new chemical entities is the bedrock of therapeutic innovation. For pyrrole compounds, two primary avenues of discovery dominate the landscape: the exploration of nature's vast library and the rational design of synthetic molecules.

Bio-Prospecting: Tapping into Nature's Reservoir

Nature remains an unparalleled chemist, assembling complex and potent pyrrole structures through elegant biosynthetic pathways. Marine sponges, particularly of the genera Agelas and Stylissa, are prolific producers of brominated pyrrole-imidazole alkaloids with potent antimicrobial and cytotoxic activities.[5][6] Terrestrial and marine-derived actinomycetes, especially Streptomyces species, are another fertile ground for the discovery of bioactive pyrroles, including the potent antifungal agent pyrrolnitrin.[1][7]

The initial step in this journey is the judicious selection and collection of biological material, followed by an efficient extraction process to capture the desired secondary metabolites.

This protocol outlines a general procedure for extracting pyrrole compounds from a bacterial culture, such as Streptomyces.

Materials:

-

Bacterial culture broth

-

Ethyl acetate (or other suitable organic solvent like butanol, chloroform)

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Procedure:

-

Harvesting: Centrifuge the bacterial culture broth at high speed (e.g., 8,000-10,000 x g) for 15-20 minutes to separate the supernatant from the cell pellet. The bioactive pyrroles may be present in either or both, so it is advisable to process them separately initially.[8]

-

Solvent Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate. The choice of solvent is critical and depends on the polarity of the target pyrroles. Ethyl acetate is a good starting point for moderately polar compounds.[9]

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (top) will contain the extracted compounds.

-